molecular formula C55H86O24 B190518 Escin CAS No. 11072-93-8

Escin

Katalognummer B190518
CAS-Nummer: 11072-93-8
Molekulargewicht: 1131.3 g/mol
InChI-Schlüssel: AXNVHPCVMSNXNP-ZELRDNAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Escin is a plant-derived triterpenoid saponin and is the main active compound in horse chestnut seed extract . It has been proven to manifest potent anti-inflammatory and anti-oedematous effects .


Synthesis Analysis

In endothelial cells, Escin potently induces cholesterol synthesis which is rapidly followed with a marked fall in actin cytoskeleton integrity . This leads to significantly diminished responses to TNF-α stimulation .


Molecular Structure Analysis

Escin is a mixture of triterpene saponins isolated from the horse chestnut seeds (Aesculus hippocastanum L.) . The charged and neutral forms of the Escin molecules, which contain ionizable carboxyl groups, behave significantly differently .


Chemical Reactions Analysis

Escin molecules segregate into well-ordered domains and spontaneously form wrinkled layers . The same specific interactions (H-bonds, dipole–dipole attraction, and intermediate strong attraction) define the complex internal structure and the undulations of the layers .


Physical And Chemical Properties Analysis

Escin has a molecular formula of C55H86O24 and a molecular weight of 1131.26 . It is a solid substance with a solubility of 66 mg/mL in DMSO .

Wissenschaftliche Forschungsanwendungen

  • Escin shows benefits in treating chronic venous insufficiency (A. Vaz Carneiro, 2008).

  • It exhibits antitumor activity against hepatocellular carcinoma in vitro and in vivo (Xueying Zhou et al., 2009).

  • External use of escin has anti-inflammatory effects on cutaneous inflammation, possibly involving the glucocorticoids receptor (Shu-qi Zhao et al., 2018).

  • Escin has potential as an anti-cancer therapy through its anti-proliferative, pro-apoptotic, and anti-inflammatory effects (D. H. Cheong et al., 2018).

  • It induces apoptosis in human bladder cancer cells and has chemotherapeutic potential (Chen-Li Cheng et al., 2018).

  • Escinosomes, escin-based nanovesicles loaded with berberine chloride, show potential for skin application (G. Vanti et al., 2019).

  • Escin has endothelium-protectant and contractile effects, which can benefit the treatment of venous insufficiency and may have side effects related to venous contraction (O. Carrasco & H. Vidrio, 2007).

  • It shows synergistic anti-inflammatory effects with glucocorticoids (Wenyu Xin et al., 2011).

  • Escin has gastroprotective effects and affects gastrointestinal diseases, including inflammation and gastric acid secretion (Yunqi Yang et al., 2020).

  • Its anti-inflammatory effects are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway (Hongsheng Wang et al., 2013).

  • Escin does not affect the healing of tibia fracture and abdominal wound in animal models (Leiming Zhang et al., 2012).

  • Escin sodium induces apoptosis in human acute leukemia Jurkat T cells, offering a new avenue for cancer treatment (Zhenzhen Zhang et al., 2011).

  • It has time-dependent anti-inflammatory properties and does not significantly affect the immune system in mice (Tian Wang et al., 2009).

  • Escin content in androgenic embryos and hairy root culture of Aesculus hippocastanum offers potential for plant tissue culture as a source of escin (D. Ćalić-Dragosavac et al., 2010).

  • Studies on the pharmacokinetics of escin provide reference for its clinical use (Wang Fu-hon, 2014).

  • Escin induces apoptosis in human renal cancer cells through G2/M arrest and ROS-modulated mitochondrial pathways (Sheau-Yun Yuan et al., 2017).

  • A comprehensive review of escin’s multifaceted therapeutic profile in treatment and post-treatment of various cancers (Sunnatullo Fazliev et al., 2023).

  • Escin suppresses HMGB1-induced overexpression of aquaporin-1 and increased permeability in endothelial cells (Changjun Chen et al., 2019).

  • It activates AKT-Nrf2 signaling to protect retinal pigment epithelium cells from oxidative stress (Kaijun Wang et al., 2015).

  • Escin's glucocorticoid-like activity is a new mechanism for an old drug, explaining its clinical effects (L. Gallelli et al., 2021).

Safety And Hazards

Escin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is also harmful if swallowed and toxic to aquatic life with long-lasting effects .

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(4S,6bS,8R,9R)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26?,27-,28-,29?,30?,31-,32?,33-,34-,35+,36+,37-,38-,39+,40+,41-,42+,43?,44+,47+,48-,49-,51?,52-,53?,54-,55?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNVHPCVMSNXNP-YSYFQUGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC1[C@@H](C2([C@@H](C[C@@]3(C(=CCC4C3(CCC5C4(CCC([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H86O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1131.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Escin

CAS RN

6805-41-0, 11072-93-8
Record name Escin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name β-Escin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
9,910
Citations
L Gallelli - Drug design, development and therapy, 2019 - Taylor & Francis
… Citation8 The main escin isomers are β-escin (the basis of the pharmaceutical preparations of the formulations of escin in this review) and kryptoescin. β-escin is relatively water-…
Number of citations: 96 www.tandfonline.com
DHJ Cheong, F Arfuso, G Sethi, L Wang, KM Hui… - Cancer letters, 2018 - Elsevier
… Escin also attenuates tumor growth and metastases in various in vivo models. Importantly, escin … role of escin as an adjunct or alternative anti-cancer therapy. The beneficial effects of …
Number of citations: 61 www.sciencedirect.com
S Idris, A Mishra, M Khushtar - … of Basic and Clinical Physiology and …, 2020 - degruyter.com
… of Aesculus hippocastanum seed extract are escin and prosapogenin. Escin is a group of … Escin is categorized into two classes α- and β-escin and they can be differentiated on the …
Number of citations: 44 www.degruyter.com
D Domanski, O Zegrocka-Stendel, A Perzanowska… - PloS one, 2016 - journals.plos.org
… proved the efficacy of β-escin for the treatment of chronic venous … effectiveness of β-escin we performed discovery and targeted … Our results demonstrate that in endothelial cells β-escin …
Number of citations: 55 journals.plos.org
T Wang, F Fu, L Zhang, B Han, M Zhu, X Zhang - Pharmacological reports, 2009 - Springer
… of escin administered by intravenous injection, and it is still not clear whether escin has an … This study seeks to investigate the timedependent anti-inflammatory properties of escin and …
Number of citations: 76 link.springer.com
XJ Wu, ML Zhang, XY Cui, F Gao, Q He, XJ Li… - Journal of …, 2012 - Elsevier
… : Escin Ia and isoescin Ia have been traditionally used clinically as the chief active ingredients of escin, … and investigate the pharmacokinetic properties of escin Ia and isoescin Ia in rats …
Number of citations: 32 www.sciencedirect.com
JS Fan, P Palade - Pflügers Archiv, 1998 - Springer
… In contrast, our results with β-escin perforated patch recording are in close accord with … µM β-escin [5]. If such high molecular weight substances can enter cells through β-escin pores (…
Number of citations: 125 link.springer.com
RW Frick, RW Frick - Angiology, 2000 - journals.sagepub.com
Escin, hydroxyethylrutoside (HR), and Daflon have been shown to be safe and effective for the treatment of chronic venous insufficiency (CVI). They seem to work differently than …
Number of citations: 139 journals.sagepub.com
A Rimmon, A Vexler, L Berkovich, G Earon… - Biochemistry research …, 2013 - hindawi.com
… of Escin alone and combined with chemotherapy on pancreatic cancer cell survival and to unravel mechanism(s) of Escin … Escin decreased the survival of pancreatic cancer cells with IC …
Number of citations: 53 www.hindawi.com
JMR Patlolla, CV Rao - Current Pharmacology Reports, 2015 - Springer
… β-Escin, the major active component in extracts of horse chestnut seeds (HCSE), is primarily composed of escin Ia and escin Ib [27], while α-escin … decades describing β-escin major, the …
Number of citations: 44 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.